p-Decyloxyaniline p-Decyloxyaniline Aniline, p-(decyloxy)- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 39905-47-0
VCID: VC0518947
InChI: InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3
SMILES: CCCCCCCCCCOC1=CC=C(C=C1)N
Molecular Formula: C16H27NO
Molecular Weight: 249.39 g/mol

p-Decyloxyaniline

CAS No.: 39905-47-0

Cat. No.: VC0518947

Molecular Formula: C16H27NO

Molecular Weight: 249.39 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

p-Decyloxyaniline - 39905-47-0

Specification

CAS No. 39905-47-0
Molecular Formula C16H27NO
Molecular Weight 249.39 g/mol
IUPAC Name 4-decoxyaniline
Standard InChI InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3
Standard InChI Key XWGJQNKDSHYJID-UHFFFAOYSA-N
SMILES CCCCCCCCCCOC1=CC=C(C=C1)N
Canonical SMILES CCCCCCCCCCOC1=CC=C(C=C1)N
Appearance Solid powder

Introduction

p-Decyloxyaniline is an organic compound with the chemical formula C16H27NO. It is a white solid crystal that exhibits solubility in various organic solvents, such as ethanol and chloroform . This compound is utilized in diverse applications, including the synthesis of organic compounds, biological research, and industrial processes like the production of dyes and organic electronic devices.

Synthesis and Preparation

The synthesis of p-Decyloxyaniline typically involves a two-step process:

  • Synthesis of 4-Decanoalkoxyphenol: Phenol is reacted with decabromoate under alkaline conditions to produce 4-decanoalkoxyphenol.

  • Formation of p-Decyloxyaniline: The 4-decanoalkoxyphenol is then heated and reacted with hydrogen in the presence of a platinum catalyst to generate p-Decyloxyaniline.

Chemical Reactions

p-Decyloxyaniline can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding quinones.

  • Reduction: Reduction reactions can convert p-Decyloxyaniline to its corresponding amines.

  • Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Applications

p-Decyloxyaniline has a wide range of applications:

  • Chemistry: Used as an intermediate in the synthesis of various organic compounds.

  • Biology: Utilized in the development of biologically active molecules.

  • Industry: Employed in the production of dyes, pigments, and organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Safety and Hazards

p-Decyloxyaniline poses several hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation .

GHS Classification

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Research Findings

Research on p-Decyloxyaniline and its derivatives often focuses on their potential therapeutic properties and applications in organic electronics. The compound's versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.

Comparison with Similar Compounds

p-Decyloxyaniline can be compared with other similar compounds, such as 4-n-Decyloxyaniline and Benzenamine, 4-(decyloxy). These compounds share similar structural features but may differ in their specific chemical properties and applications.

Compound NameMolecular FormulaMolecular Weight (g/mol)
p-DecyloxyanilineC16H27NO249.39
4-n-DecyloxyanilineC16H27NO249.39
Benzenamine, 4-(decyloxy)C16H27NO249.39

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